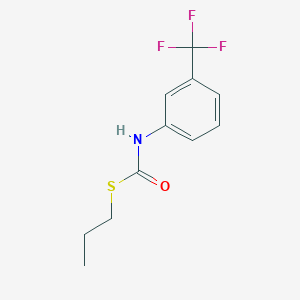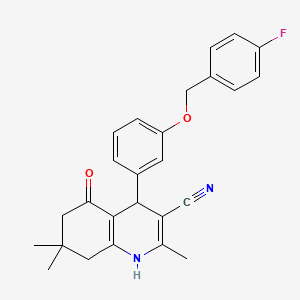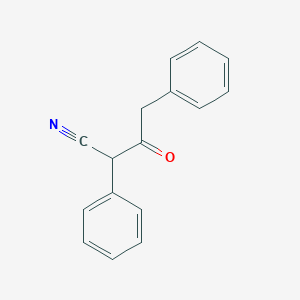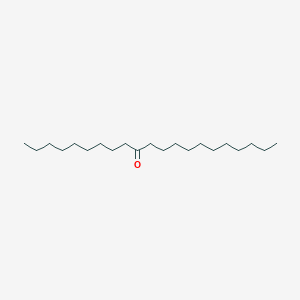
10-Heneicosanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Heneicosanone is an organic compound with the molecular formula C21H42O . It is a ketone, specifically a long-chain aliphatic ketone, and is known for its role in various scientific research applications. The compound is characterized by a carbon chain of 21 atoms with a ketone functional group at the 10th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heneicosanone typically involves the reaction of long-chain hydrocarbons with appropriate reagents to introduce the ketone functional group. One common method involves the oxidation of 10-Heneicosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under controlled conditions to ensure the selective formation of the ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Heneicosanone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of this compound using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 10-Heneicosanol.
Substitution: The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: 10-Heneicosanoic acid
Reduction: 10-Heneicosanol
Substitution: Various alcohols and derivatives
Wissenschaftliche Forschungsanwendungen
10-Heneicosanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 10-Heneicosanone involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes that recognize ketone substrates, influencing metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Heneicosane: A saturated hydrocarbon with the formula C21H44, lacking the ketone functional group.
10-Heneicosanol: The corresponding alcohol with a hydroxyl group at the 10th position.
10-Heneicosanoic acid: The carboxylic acid derivative formed by the oxidation of 10-Heneicosanone.
Comparison: this compound is unique due to the presence of the ketone functional group, which imparts distinct reactivity and properties compared to its analogs. While heneicosane is relatively inert, this compound can participate in a variety of chemical reactions, making it valuable in synthetic chemistry. The alcohol and acid derivatives have different solubility and reactivity profiles, further diversifying their applications.
Eigenschaften
Molekularformel |
C21H42O |
|---|---|
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
henicosan-10-one |
InChI |
InChI=1S/C21H42O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
NVKMYPHYGJYFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





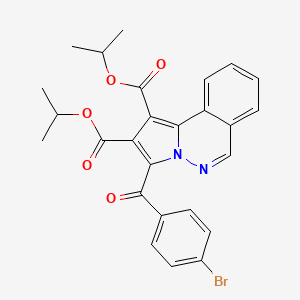

![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)


